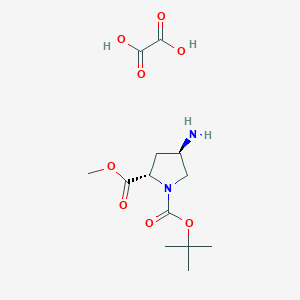

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a primary amino group at the 4-position. The stereochemistry (2S,4R) is critical for its spatial orientation and reactivity. Oxalic acid likely serves as a counterion, forming a salt to enhance solubility or stability . Pyrrolidine scaffolds are widely used in drug discovery due to their conformational rigidity and ability to mimic natural amino acids.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZGTCYADRPPTP-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-00-3

- IUPAC Name : 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

The compound's structure features two carboxylate groups and an amine, contributing to its reactivity and potential for various applications in organic synthesis and medicinal chemistry.

Synthetic Chemistry Applications

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to the formation of complex molecules. For instance:

- Synthesis of Amino Acids : The compound can be transformed into derivatives that are crucial for the synthesis of amino acids, which are fundamental building blocks in biochemistry.

- Formation of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds that exhibit biological activity.

Drug Discovery

The compound has garnered attention in pharmaceutical research due to its potential therapeutic applications:

Anticancer Activity

Recent studies have highlighted the compound's efficacy against cancer cell lines. For example:

- In Vitro Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on breast cancer cells, suggesting its use in developing new anticancer agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Bacterial Inhibition : It has been evaluated for its ability to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Computational studies have been conducted to understand the binding affinity of the compound with various biological targets. Molecular docking studies suggest that it interacts favorably with proteins involved in disease pathways, indicating its potential as a lead compound for drug development .

Industrial Applications

Beyond pharmaceuticals, 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate finds use in other industries:

- Flavors and Fragrances : Its unique chemical structure allows it to be used as a flavoring agent or fragrance component due to its pleasant aroma.

- Chemical Manufacturing : The compound is employed as a reagent or catalyst in various chemical reactions within industrial settings.

Case Study 1: Anticancer Research

A study published in MDPI explored the synthesis of new derivatives based on this compound and their biological evaluation against cancer cell lines. The results demonstrated significant cytotoxicity and highlighted the potential for developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against common bacterial strains. The study utilized standard antimicrobial testing methods, showcasing its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences chemical reactivity and biological activity. Key analogues include:

Key Observations :

- Fluorine : Increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .

- Amino Group (Target Compound): Introduces nucleophilicity, enabling conjugation with electrophiles (e.g., in prodrug design).

- Cyano Group: Enhances binding affinity to enzymes like transglutaminases .

Ester Group Modifications

The tert-butyl and methyl esters are common protecting groups. Variations include:

Key Observations :

Stereochemical and Conformational Effects

Stereochemistry at C2 and C4 determines biological activity. For example:

Key Challenges :

- Oxalic Acid Salt Formation : Enhances crystallinity but may complicate purification .

Biological Activity

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate; oxalic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- CAS Number : 254881-77-1

Pharmacological Profile

The biological activity of this compound has been linked to various pharmacological effects:

1. Neuropharmacological Effects

Research indicates that derivatives of aminopyrrolidine compounds exhibit neuroprotective properties. These compounds may influence neurotransmitter systems, particularly through modulation of glutamate receptors, which are critical in neurodegenerative diseases.

2. Antioxidant Activity

Studies have demonstrated that compounds similar to 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate possess antioxidant properties. This activity is crucial for reducing oxidative stress in cells, which is implicated in various chronic diseases.

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death.

Case Studies

Several case studies have explored the biological activity of related compounds:

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of Parkinson's disease demonstrated that administering aminopyrrolidine derivatives resulted in significant neuroprotection and improved motor function. The mechanism was attributed to the reduction of oxidative stress and inflammation within the brain.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 254881-77-1 |

| Antioxidant Activity | Yes |

| Anticancer Activity | Yes |

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Receptors : It may interact with glutamate receptors, influencing excitatory neurotransmission.

- Oxidative Stress Reduction : The compound's antioxidant properties help neutralize free radicals.

- Signal Transduction Pathways : It potentially activates pathways associated with apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodology : The compound is typically synthesized via Boc-protection of pyrrolidine precursors, followed by selective esterification. For example, (2S,4R)-configured analogs are synthesized using Boc-protected pyroglutamic acid derivatives, with reaction conditions (e.g., temperature, solvent polarity) adjusted to minimize racemization . Optimization can involve Design of Experiments (DOE) to evaluate factors like catalyst loading and reaction time, as suggested by computational reaction design frameworks .

Q. How can the stereochemical configuration of (2S,4R)-4-aminopyrrolidine derivatives be confirmed experimentally?

- Methodology : Use chiral HPLC coupled with polarimetry to determine enantiomeric excess. Absolute configuration is confirmed via X-ray crystallography or 2D NMR (e.g., NOESY) to analyze spatial proximity of protons. For example, NMR data from related compounds (e.g., 5-Ethyl 2-methyl pyrrolidine derivatives) show distinct coupling patterns for (2S,4R) vs. (2R,4S) isomers .

Q. What role does oxalic acid play in the stability or crystallization of this compound?

- Methodology : Oxalic acid likely acts as a counterion to improve crystallinity or solubility. Conduct pH-dependent solubility studies and compare crystallization outcomes (e.g., via XRPD) with and without oxalic acid. Similar compounds, such as 3-(4-methoxyphenyl)pyrrolidine-oxalic acid salts, demonstrate enhanced stability due to ionic interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) elucidate the reaction mechanism of tert-butyl protection in pyrrolidine derivatives?

- Methodology : Employ quantum chemical calculations to model transition states and intermediates during Boc-protection. For instance, reaction path searches using density functional theory (DFT) can identify energy barriers for tert-butyloxycarbonyl (Boc) group migration, as applied in ICReDD’s reaction design workflows .

Q. What strategies resolve contradictions in reported synthetic yields of (2S,4R)-configured pyrrolidine derivatives across different studies?

- Methodology : Perform meta-analysis of literature protocols (e.g., comparing catalysts, solvents, or protecting groups). For example, (2R,4S)- and (2S,4R)-isomers synthesized from Boc-D-pyroglutamic acid show yield variations due to steric hindrance differences, which can be quantified via kinetic studies .

Q. How can enantiomer separation be achieved for (2S,4R)-4-aminopyrrolidine derivatives, and what analytical techniques validate purity?

- Methodology : Use chiral stationary phases (CSPs) in HPLC or SFC for separation. Validate purity via high-resolution mass spectrometry (HRMS) and circular dichroism (CD). For example, (2R,4S)- and (2S,4R)-diastereomers of 4-(3-fluoropropyl)glutamic acid were resolved using Chiralpak IA columns .

Q. What are the degradation pathways of this compound under thermal or oxidative stress, and how can stability be enhanced?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring. Oxalic acid may mitigate degradation by forming stable salts, as seen in analogs like (3R,4S)-Boc-pyrrolidine-carboxylic acid derivatives .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl and methyl ester groups in nucleophilic substitutions?

- Methodology : Perform comparative kinetic studies using substituents with varying steric bulk (e.g., tert-butyl vs. benzyl). Computational electrostatic potential maps can highlight nucleophilic/electrophilic sites, as demonstrated in studies on tert-butyl hydroperoxide reactivity .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, PubChem datasets , and computational frameworks (e.g., ICReDD ) over vendor catalogs.

- Contradiction Management : Cross-validate synthetic protocols using orthogonal techniques (e.g., NMR, XRD) to address discrepancies in yield or stereochemistry .

- Advanced Tools : Leverage AI-driven platforms like COMSOL Multiphysics for reaction simulation and DOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.